molecular formula C7H8N2O3 B15055152 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B15055152
M. Wt: 168.15 g/mol
InChI Key: BEPHAYVGFLVTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms, one oxygen atom, and two nitrogen atoms. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazoles often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of iodobenzene and Oxone as oxidants has been reported to be a simple and versatile method for the synthesis of oxadiazoles .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and biological activity compared to other oxadiazole derivatives .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

BEPHAYVGFLVTPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.